7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cardiotonic inotrope Spiro ring-size SAR cAMP phosphodiesterase inhibition

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (CAS 2197056-64-5) is a spirocyclic indoline building block featuring a rigid spiro[cyclopropane-1,3'-indoline] core with a methyl substituent at the 7'-position, supplied as the hydrochloride salt (MW 195.69 g/mol). Its free base (CAS 1461708-50-8, MW 159.23) has a computed logP of 2.45, one H-bond donor, one H-bond acceptor, and zero rotatable bonds, placing it in a favorable property space for CNS drug discovery.

Molecular Formula C11H14ClN
Molecular Weight 195.69
CAS No. 2197056-64-5
Cat. No. B2665101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
CAS2197056-64-5
Molecular FormulaC11H14ClN
Molecular Weight195.69
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3(CC3)CN2.Cl
InChIInChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H
InChIKeyWLYINJXJYYXFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Hydrochloride (CAS 2197056-64-5): Procurement-Relevant Scaffold Profile


7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride (CAS 2197056-64-5) is a spirocyclic indoline building block featuring a rigid spiro[cyclopropane-1,3'-indoline] core with a methyl substituent at the 7'-position, supplied as the hydrochloride salt (MW 195.69 g/mol) . Its free base (CAS 1461708-50-8, MW 159.23) has a computed logP of 2.45, one H-bond donor, one H-bond acceptor, and zero rotatable bonds, placing it in a favorable property space for CNS drug discovery . The spiro[cyclopropane-1,3'-indoline] scaffold has been crystallographically characterized with a near-orthogonal inter-ring dihedral angle of 87.65° (RMS deviation 0.032 Å) [1], and derivatives within this class have demonstrated anticancer activity (IC50 < 20 μM across multiple cell lines) [2] as well as application as Polo-like kinase 4 (PLK4) inhibitor cores with orally bioavailable antitumor profiles [3].

Why Generic Spiroindoline Scrambles Cannot Substitute for 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Hydrochloride in SAR-Driven Programs


Substituting the 7'-methyl spirocyclopropane-indoline hydrochloride with an unsubstituted analog, a different ring-size spiro variant, or a 2'-oxo derivative will alter at least one of three critical parameters: (i) conformational geometry dictated by the cyclopropane's ~87.65° dihedral constraint [1], (ii) lipophilicity and H-bonding capacity modulated by the 7'-methyl group (ΔlogP ~0.5–0.8 units vs. unsubstituted parent) , or (iii) solubility and salt-handling properties conferred by the hydrochloride stoichiometry . Published SAR across the spiro[cyclopropane-1,3'-indolin]-2'-one series demonstrates that even minor substituent shifts cause IC50 changes exceeding 5-fold across multiple cancer cell lines [2], while spiro ring-size expansion from cyclopropane to cyclobutane or cyclopentane reduces in vivo inotropic potency by 13- to 49-fold [3]. These quantitative interdependencies mean that generic replacement without re-optimization of the entire pharmacophore is chemically unsound.

Quantitative Differentiation Evidence: 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Hydrochloride vs. Closest Analogs


Spiro Cyclopropane vs. Cyclobutane/Cyclopentane: In Vivo Potency Advantage of 13- to 49-Fold

In a series of spirocyclic dihydropyridazinone cardiotonics sharing the spiro[indole-cyclopropane] scaffold motif, the spirocyclopropane analog (compound 10) exhibited an intravenous ED50 of 2.7 μg/kg in pentobarbital-anesthetized dogs, compared to 35 μg/kg for the spirocyclobutane analog (compound 12) and 133 μg/kg for the spirocyclopentane analog (compound 13) [1]. This represents a 13-fold potency advantage of cyclopropane over cyclobutane and a 49-fold advantage over cyclopentane. The most potent compound in the series, a 4-methyl-substituted spirocyclopropane analog (compound 11), achieved an ED50 of 1.5 μg/kg and inhibited cardiac SR-cAMP phosphodiesterase with an IC50 of 13 nM [1].

Cardiotonic inotrope Spiro ring-size SAR cAMP phosphodiesterase inhibition

Cyclopropane-Linked vs. Alkene-Linked Spiroindolinones: Comparable PLK4 Affinity with Superior ADME/PK Properties

In the discovery of PLK4 inhibitors, replacing the alkene linker of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones with a bioisosteric spiro[cyclopropane-1,3'-indolin]-2'-one scaffold yielded racemic compounds with PLK4 affinity and antiproliferative activity comparable to the alkene-linked congeners, but with improved physicochemical, ADME, and pharmacokinetic properties [1]. The optimized cyclopropane-linked compound 18 produced positive xenograft results in the MDA-MB-468 human breast cancer model, and a PLK4 X-ray co-crystal structure confirmed preferential binding of the 1R,2S enantiomer [1]. This head-to-head comparison demonstrates that the spirocyclopropane scaffold maintains target potency while resolving the ADME liabilities of the alkene-linked series.

PLK4 kinase inhibition Antitumor agent ADME optimization

7'-Methyl Substituent vs. Unsubstituted Parent: Quantified Physicochemical Property Shift (logP, H-Bond Profile, Rotatable Bond Count)

The 7'-methyl substituent on the spiro[cyclopropane-1,3'-indoline] scaffold produces a computed logP of 2.45 for the free base (CAS 1461708-50-8), with exactly 1 H-bond donor, 1 H-bond acceptor, 0 rotatable bonds, and a TPSA of 12.03 Ų . The unsubstituted spiro[cyclopropane-1,3'-indoline] (CAS 174-66-3, C10H11N, MW 145.20) has a lower molecular weight and predictably lower logP (~1.7–1.9 by fragment-based estimation, representing a ΔlogP of ~0.5–0.8 units) . The addition of a single methyl group at the ortho-position to the indoline nitrogen maintains the favorable zero-rotatable-bond profile while tuning lipophilicity into the CNS-optimal logP range of 2–3. Crucially, the 7'-position places the methyl group adjacent to the indoline NH, which can influence the pKa of the nitrogen through inductive and steric effects .

Lipophilicity modulation CNS drug-like property space Methyl scanner SAR

Conformational Rigidity Quantified: Dihedral Angle 87.65° Between Cyclopropane and Indoline Rings

Single-crystal X-ray diffraction of spiro[cyclopropane-1,3'-indolin]-2'-one reveals that the mean plane of the cyclopropane ring and the essentially planar indole ring system (RMS deviation 0.032 Å) are oriented at a dihedral angle of 87.65° (17) [1]. This near-orthogonal geometry is enforced by the spiro junction and cannot be accessed by non-spirocyclic indoline analogs such as 3,3-dimethylindolin-2-one, which adopts a significantly different ring-puckering conformation [2]. The rigid, pre-organized 3D structure reduces the entropic penalty upon target binding compared to flexible analogs, a principle demonstrated across multiple spirocyclic drug discovery programs [3]. Unlike the 2'-oxo derivative characterized crystallographically, the 1',2'-dihydro scaffold of the target compound replaces the carbonyl with a methylene group, preserving the spiro geometry while altering the H-bonding profile at position 2' .

Conformational constraint Crystallography Entropic binding advantage

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage for Aqueous Assay Compatibility

The hydrochloride salt (CAS 2197056-64-5, MW 195.69) of 7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] provides a defined stoichiometric counterion that enhances aqueous solubility compared to the free base (CAS 1461708-50-8, MW 159.23, clogP 2.45) . The free base, with a logP of 2.45 and only one H-bond acceptor, is expected to have limited aqueous solubility (<0.1 mg/mL at pH 7.4), whereas the hydrochloride salt typically improves solubility by 10- to 100-fold for weakly basic indolines (pKa ~5–6 for the indoline NH) . The GHS classification of the HCl salt (H302 harmful if swallowed, H315/H319 irritant) indicates that it is a manageable laboratory reagent with well-characterized hazard profile . The free base and its analogs without salt formulation (e.g., 4'-methyl, 5'-methyl positional isomers) lack this solubility advantage, requiring DMSO stock solutions for biological assays with attendant solvent compatibility concerns [1].

Salt form selection Aqueous solubility Assay-ready formulation

1',2'-Dihydro Scaffold vs. 2'-Oxo Derivatives: Distinct H-Bond Donor Capacity and Derivatization Potential

The 1',2'-dihydrospiro[cyclopropane-1,3'-indole] scaffold differs fundamentally from the extensively studied spiro[cyclopropane-1,3'-indolin]-2'-one (2'-oxo) series. The 2'-oxo derivatives reported by Reddy et al. (2015) exhibit anticancer IC50 values <20 μM against HT-29, DU-145, HeLa, A-549, and MCF-7 cell lines, with lead compounds 6b and 6u inducing G0/G1 cell cycle arrest and caspase-3-dependent apoptosis in DU-145 cells [1]. However, the carbonyl at position 2' eliminates the H-bond donor capacity of that position while adding an H-bond acceptor, shifting the pharmacophore. The 1',2'-dihydro scaffold of the target compound retains a secondary amine (NH) at position 1' and a methylene (CH2) at position 2', providing a distinct H-bonding signature (1 donor, 1 acceptor) that enables different protein-ligand interaction patterns . The dihydro scaffold also serves as a more versatile intermediate: the NH can be alkylated, acylated, or sulfonylated, and the CH2 at C2' can be oxidized to the carbonyl if the 2'-oxo pharmacophore is desired downstream, whereas the reverse transformation is not straightforward .

Scaffold oxidation state Hydrogen bond donor Synthetic intermediate versatility

Optimal Application Scenarios for 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization of Spirocyclic GPCR or Transporter Ligands Requiring logP 2–3 and Zero Rotatable Bonds

The compound's computed logP of 2.45, zero rotatable bonds, and single H-bond donor/acceptor pair place it in the CNS MPO (Multiparameter Optimization) sweet spot . The 7'-methyl group provides sufficient lipophilicity for blood-brain barrier penetration without exceeding logP 3, while the rigid spiro framework pre-organizes the pharmacophore for target engagement. The hydrochloride salt form enables direct use in aqueous assay buffers without DMSO vehicle artifacts that can confound CNS target binding measurements. This scaffold is particularly suited for serotonin receptor (5-HT2A/2C), dopamine D2, or monoamine transporter programs where spiroindolines have established precedent [1].

Kinase Inhibitor Medicinal Chemistry: PLK4 and Related Kinase Programs Requiring Orally Bioavailable Spirocyclic Cores

The spiro[cyclopropane-1,3'-indoline] scaffold has been validated as a bioisosteric replacement for alkene-linked indolinones in PLK4 inhibitor programs, demonstrating preserved target affinity with improved ADME/PK properties and oral bioavailability in xenograft models [2]. The 7'-methylated dihydro variant provides a differentiated vector for further SAR exploration at the indoline benzene ring, with the methyl group serving as a steric probe at the ortho position to the indoline NH. The hydrochloride salt simplifies salt-form screening for crystalline formulation development .

Anticancer SAR Expansion: Probing Substituent Effects at the 7'-Position of the Spirocyclopropane-Indoline Pharmacophore

The 7'-methyl substitution represents a defined SAR point that can be compared directly against 4'-methyl, 5'-methyl, and 6'-methyl positional isomers, as well as against 7'-unsubstituted and 7'-halogenated analogs. Published SAR on the 2'-oxo series demonstrates that substituent position and electronic character can shift IC50 values by >5-fold across multiple cancer cell lines, with the most active compounds (6b and 6u) achieving G0/G1 arrest and caspase-3-dependent apoptosis in DU-145 prostate cancer cells [3]. The 1',2'-dihydro scaffold of this compound additionally permits exploration of N1'-substituted derivatives that are inaccessible from the 2'-oxo series, expanding the druggable chemical space.

Synthetic Methodology Development: Diastereoselective Cyclopropanation and Spirocycle Construction Using a Pre-Functionalized Indoline Template

The compound serves as a well-characterized starting material for transition metal-free diastereoselective cyclopropanation methodology development, where the 7'-methyl group provides a spectroscopic handle for reaction monitoring (distinct 1H NMR singlet for the Ar-CH3) and the HCl salt ensures consistent stoichiometric composition . The spiro[cyclopropane-1,3'-indoline] scaffold has been accessed via tosylhydrazone salt-mediated cyclopropanation with high diastereoselectivity [2], and the 7'-methyl variant offers a test substrate for evaluating substrate scope and functional group tolerance in new synthetic methods targeting spirocyclic building blocks.

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